![molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as Carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a butynyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
化学反应分析
Types of Reactions
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.
Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学研究应用
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.
4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.
Uniqueness
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .
属性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC 名称 |
4-hydroxybut-2-ynyl methyl carbonate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3 |
InChI 键 |
HBOUXBOOVUJYSF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)OCC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


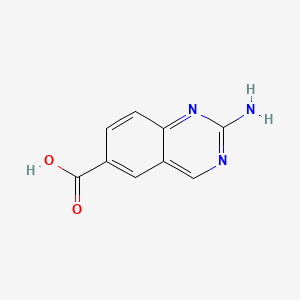
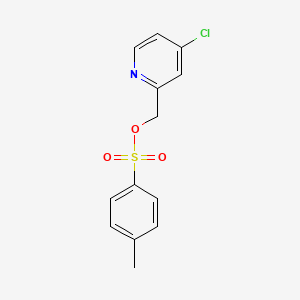
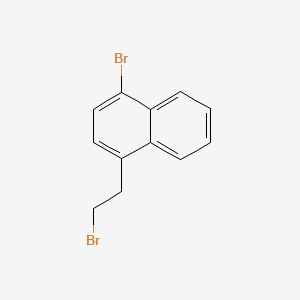
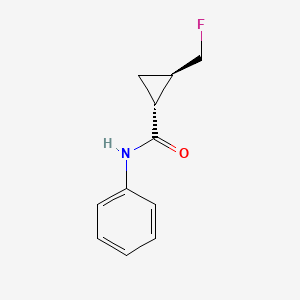
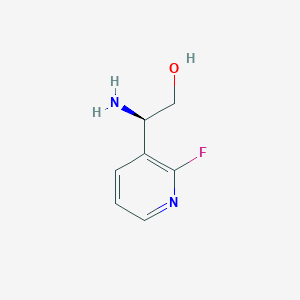

![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
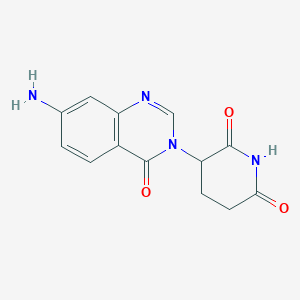
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
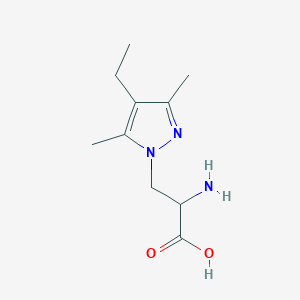

![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
